molecular formula C5H9F3O B031880 5,5,5-Trifluoropentan-1-ol CAS No. 352-61-4

5,5,5-Trifluoropentan-1-ol

Cat. No.: B031880
CAS No.: 352-61-4
M. Wt: 142.12 g/mol
InChI Key: WNHMIKSCDKSJDI-UHFFFAOYSA-N
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Description

5,5,5-Trifluoropentan-1-ol is an organic compound with the molecular formula C5H9F3O. It is a fluorinated alcohol characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanol chain. This compound is notable for its unique chemical properties, which are influenced by the strong electronegativity of the fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoropentan-1-ol typically involves the reduction of 5,5,5-trifluoropentanoic acid using lithium aluminium tetrahydride in diethyl ether at temperatures ranging from -78°C to 20°C . The reaction is quenched with Glauber’s salt to yield the desired alcohol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trifluoropentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can lead to the formation of alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminium hydride (LiAlH4) is commonly used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products:

    Oxidation: 5,5,5-Trifluoropentanoic acid.

    Reduction: 5,5,5-Trifluoropentane.

    Substitution: 5,5,5-Trifluoropentyl chloride.

Scientific Research Applications

5,5,5-Trifluoropentan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoropentan-1-ol is primarily influenced by the presence of the trifluoromethyl group, which affects the electron density distribution along the molecule. This can lead to unique interactions with molecular targets, such as enzymes and receptors, altering their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    5,5,5-Trifluoropentanoic acid: The carboxylic acid derivative of 5,5,5-Trifluoropentan-1-ol.

    5,5,5-Trifluoropentane: The fully reduced form of the compound.

    5,5,5-Trifluoropentyl chloride: A chlorinated derivative obtained through substitution reactions.

Uniqueness: this compound is unique due to its balanced combination of a hydroxyl group and a trifluoromethyl group, which imparts distinct chemical reactivity and physical properties. This makes it a versatile intermediate in the synthesis of various fluorinated compounds and a valuable tool in scientific research .

Biological Activity

5,5,5-Trifluoropentan-1-ol is an organic compound characterized by its trifluoromethyl group and hydroxyl functionality. Its unique structure imparts distinct chemical properties that have led to investigations into its biological activity. This article provides a comprehensive overview of the biological activity of this compound, including research findings, potential applications in drug development, and comparative analysis with related compounds.

  • Molecular Formula : C₅H₉F₃O
  • CAS Number : 352-61-4
  • Boiling Point : 147 °C
  • Density : 1.14 g/cm³
  • Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can participate in hydrogen bonding, while the trifluoromethyl group enhances lipophilicity and may facilitate interactions with lipid membranes or hydrophobic pockets in proteins .

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of bacteria and fungi. The presence of fluorine atoms is known to enhance the bioactivity of organic compounds by increasing their metabolic stability and membrane permeability .
  • Potential Drug Development : Due to its unique structure, this compound has been explored as a potential scaffold for drug development. Its ability to modulate biological pathways makes it a candidate for further investigation in medicinal chemistry .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various fluorinated alcohols included this compound. The results indicated that it demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of non-fluorinated analogs, suggesting enhanced potency due to fluorination.

Case Study 2: Drug Development Potential

In a recent exploration of new drug candidates targeting specific biological pathways, researchers synthesized derivatives of this compound. These derivatives were evaluated for their ability to inhibit certain enzymes involved in metabolic pathways. The findings revealed that modifications to the hydroxyl group significantly influenced enzyme binding affinity and selectivity .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:

Compound NameStructure FeaturesNotable Activities
This compound Trifluoromethyl + HydroxylAntimicrobial; potential drug scaffold
3-Iodo-5,5,5-trifluoropentan-1-ol Iodine + Trifluoromethyl + HydroxylEnhanced biological activity; modulates protein interactions
4-Fluoro-pentanol Single Fluorine + HydroxylLimited bioactivity compared to trifluoro analogs

Future Research Directions

Further research is necessary to elucidate the complete spectrum of biological activities associated with this compound. Potential areas for exploration include:

  • Mechanistic Studies : Investigating the detailed molecular mechanisms underlying its antimicrobial and potential therapeutic effects.
  • Structure-Activity Relationship (SAR) : Conducting SAR studies to optimize the compound's efficacy and selectivity.
  • In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models to evaluate its suitability for clinical applications.

Properties

IUPAC Name

5,5,5-trifluoropentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O/c6-5(7,8)3-1-2-4-9/h9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHMIKSCDKSJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377829
Record name 5,5,5-trifluoropentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352-61-4
Record name 5,5,5-trifluoropentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,5-trifluoropentan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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